molecular formula C13H17NO3S B1269625 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one CAS No. 58722-34-2

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Cat. No. B1269625
CAS RN: 58722-34-2
M. Wt: 267.35 g/mol
InChI Key: MIBYJBHDWBZZDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" involves starting with ethanone derivatives, followed by the introduction of a piperidine-1-sulfonyl group. This process was detailed in the synthesis of novel sulfones carrying biologically active hydrazides, hydrazonoyl cyanide, dihydropyridines, chromene, and benzochromene moieties, starting from the target compound (Bashandy et al., 2011). The structural confirmation of newly synthesized compounds relies heavily on techniques such as elemental analysis, IR, 1H NMR, and 13C NMR.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic methods and X-ray crystallography, providing insights into the compound's stereochemistry and conformation. The crystal structure of a closely related sulfonamide compound revealed a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom, indicating similar structural features could be expected for "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" (Girish et al., 2008).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, forming novel derivatives with potential anticancer activities. The functional groups present in the compound allow for the introduction of additional bioactive moieties, significantly expanding its chemical versatility (Bashandy et al., 2011).

Scientific Research Applications

  • Biological Activities of Piperidine Derivatives : A study by Khalid et al. (2016) synthesized a series of compounds related to 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one, focusing on their biological activities. They found that these compounds showed promising activity against the butyrylcholinesterase enzyme, a significant finding in the context of potential therapeutic applications (Khalid et al., 2016).

  • Anticancer Activity : Bashandy et al. (2011) explored the synthesis of novel sulfones starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds were then evaluated for their anticancer activity, particularly against the breast cancer cell line MCF7. This research highlights the potential use of these compounds in cancer therapy (Bashandy et al., 2011).

  • Antibacterial Activity : Merugu et al. (2010) conducted a study on the synthesis of compounds derived from 1-(4-(piperidin-1-yl) phenyl) ethanone and evaluated their antibacterial activity. This research provides insights into the potential of these compounds in the development of new antibacterial agents (Merugu et al., 2010).

  • Enzyme Inhibition Studies : Another study by Khalid et al. (2013) synthesized O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine and evaluated their activity against various enzymes. The compounds displayed significant activity against butyrylcholinesterase, highlighting their potential therapeutic applications (Khalid et al., 2013).

  • Synthesis and Molecular Docking : A study focusing on the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives provided insights into their structure and potential enzyme inhibition activities. Molecular docking studies were also conducted to examine their binding interactions with human proteins, suggesting their potential as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).

  • Synthesis of Piperidine Derivatives : Research by Vardanyan (2018) discusses the methods of synthesis and pharmacological properties of various piperidine derivatives, including those related to 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one. This research contributes to the understanding of the synthesis process and potential applications of these compounds (Vardanyan, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-piperidin-1-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-11(15)12-5-7-13(8-6-12)18(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBYJBHDWBZZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353738
Record name 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

CAS RN

58722-34-2
Record name 1-[4-(1-Piperidinylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58722-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-acetylbenzene-1-sulfonyl chloride (2 g, 9.2 mmol), piperidine (0.85 g, 10.0 mmol) and triethylamine (1.9 g, 18.4 mmol) in tetrahydrofuran (60 mL) was stirred at rt overnight. Brine (100 mL) was added and the mixture was extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with brine (100 mL), dried over anhydrous sodium sulfate and filtered. Removal of solvent in vacuo gave the title compound as a white solid (2.3 g, 94%). MS (M+H)+ 268.
Quantity
2 g
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0.85 g
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1.9 g
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60 mL
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Brine
Quantity
100 mL
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solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

The damp 4-acetylbenzenesulfonyl chloride from 100 g. of sodium 4-acetylbenzenesulfonate is added to a stirred solution of 500 ml. of 50% aqueous piperidine. The mixture is stirred at room temperature for 16 hours, cooled, and the precipitated 1-(4-acetylbenzenesulfonyl)piperidine removed by filtration, washed with water and dried; m.p. 113°-114° C. after crystallization from 2-propanol.
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0 (± 1) mol
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Reaction Step One
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